2-Methyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3-benzoxazole
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Description
The compound “2-Methyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3-benzoxazole” is a complex organic molecule. It contains several functional groups including a benzoxazole ring, a pyrazole ring, an aziridine ring, and a methoxy group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would have a benzoxazole ring (a fused benzene and oxazole ring), attached to which is a methoxy group and an aziridine ring (a three-membered ring containing nitrogen). The aziridine ring is further substituted with a methyl group and a pyrazole ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its functional groups. For instance, the aziridine ring is known to be reactive and can undergo ring-opening reactions. The pyrazole ring might undergo reactions at the nitrogen atoms, and the methoxy group could potentially be cleaved under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged or polar atoms .Mechanism of Action
The mechanism of action of this compound in biological systems is not clear from the available information. If it has biological activity, it could be due to interactions with proteins or other biomolecules in the body. The pyrazole ring, for instance, is present in many biologically active compounds .
Future Directions
Properties
IUPAC Name |
2-methyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-18-15-5-14(3-4-16(15)22-11)21-10-13-9-20(13)8-12-6-17-19(2)7-12/h3-7,13H,8-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOJTNCQIFTNMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)OCC3CN3CC4=CN(N=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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